molecular formula C12H18N2O2 B13021316 Methyl 6-(diethylamino)-4-methylnicotinate

Methyl 6-(diethylamino)-4-methylnicotinate

Cat. No.: B13021316
M. Wt: 222.28 g/mol
InChI Key: FSEHFEDOJGFAKH-UHFFFAOYSA-N
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Description

Methyl 6-(diethylamino)-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at the carboxyl position, a methyl group at the 4-position of the pyridine ring, and a diethylamino substituent at the 6-position. This compound is structurally analogous to pharmaceutical intermediates and bioactive molecules, where substituent variations influence physicochemical properties and biological activity.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(diethylamino)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-5-14(6-2)11-7-9(3)10(8-13-11)12(15)16-4/h7-8H,5-6H2,1-4H3

InChI Key

FSEHFEDOJGFAKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: The synthesis of Methyl 6-(diethylamino)-4-methylnicotinate involves reacting phenol, formaldehyde, and dimethylamine in a reactor under vacuum. The water produced during the reaction is removed. This process yields the desired compound.

b. Industrial Production: Industrial production methods typically follow the same synthetic route described above. The compound is manufactured on a larger scale for commercial use.

Chemical Reactions Analysis

Methyl 6-(diethylamino)-4-methylnicotinate undergoes several types of reactions:

  • Esterification : The compound reacts with methanol to form the corresponding methyl ester.
  • Substitution : It can undergo nucleophilic substitution reactions due to the presence of the amino group.
  • Complexation : The high functionality of the molecule allows it to complex with certain transition metals.

Common reagents include methanol, formaldehyde, and dimethylamine. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

a. Epoxy Resin Chemistry: Methyl 6-(diethylamino)-4-methylnicotinate serves as a catalyst for epoxy resin chemistry. It acts as a homopolymerization catalyst for epoxy resins and an accelerator with epoxy resin curing agents. It finds applications in coatings, sealants, composites, adhesives, and elastomers. Researchers extensively study its kinetics and use it as a benchmark for other catalysts and accelerators.

b. Polyurethane Chemistry: In polyurethane chemistry, this compound can be grafted into the polymer backbone, enhancing material properties.

c. Trimerization Catalyst: It also functions as a trimerization catalyst with polymeric MDI (methylene diphenyl diisocyanate).

d. Complexation Studies: Researchers have explored its ability to complex with transition metals.

Mechanism of Action

The exact mechanism by which Methyl 6-(diethylamino)-4-methylnicotinate exerts its effects depends on the specific application. It may involve interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate (CAS: 1355180-21-0)

(±)-6-Methylnicotine (Catalog entry, 2017)

Structural and Functional Analysis:

Property Methyl 6-(diethylamino)-4-methylnicotinate (Hypothetical) Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate (±)-6-Methylnicotine
Substituent at Position 6 Diethylamino group (-N(C₂H₅)₂) 4-Acetylpiperazinyl group Methyl group
Molecular Formula C₁₂H₁₈N₂O₂ (estimated) C₁₄H₁₉N₃O₃ Not specified
Molecular Weight ~234.29 g/mol (estimated) 277.32 g/mol Not specified
CAS Number Not available 1355180-21-0 Not provided
Purity Not available 97% Not specified
Applications Likely pharmaceutical intermediate Pharmaceutical intermediate Rare chemical, limited data

Key Observations:

  • Substituent Effects: The diethylamino group in the target compound is less polar than the 4-acetylpiperazinyl group in the Hairui Chem analog. The acetylpiperazinyl group introduces a rigid, planar structure with hydrogen-bonding capacity (via the acetyl carbonyl), which may influence receptor binding in drug design .
  • Molecular Weight and Complexity :

    • The Hairui Chem analog (277.32 g/mol) is heavier than the estimated molecular weight of the target compound (~234.29 g/mol), reflecting the added complexity of the acetylpiperazinyl moiety.
  • (±)-6-Methylnicotine: Limited data from the 2017 catalog preclude direct comparisons, but the methyl substituent at position 6 (vs. amino groups in the other compounds) indicates divergent applications, possibly in alkaloid research or nicotinic receptor studies.

Research Findings and Implications

  • Synthetic Utility: The Hairui Chem compound’s high purity (97%) underscores its reliability in multi-step syntheses . The diethylamino variant may require tailored purification protocols due to its lipophilic nature.
  • Biological Activity: Piperazinyl derivatives are common in antipsychotics and antidepressants, suggesting the Hairui Chem analog could align with CNS drug development. In contrast, diethylamino-substituted nicotinates might align with antiviral or antimicrobial scaffolds.
  • Knowledge Gaps: Data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Further studies comparing pharmacokinetic profiles are warranted.

Biological Activity

Methyl 6-(diethylamino)-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a diethylamino group and a methyl group at specific positions on the nicotinic structure. The structural formula can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

The mechanism of action of this compound involves several pathways:

  • Interaction with Receptors : It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction.
  • Vasodilation : Similar to other methylated nicotinates, this compound may promote vasodilation through the release of prostaglandins, enhancing blood flow to targeted areas .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, contributing to its potential therapeutic effects against various diseases .

Antitumor Activity

Recent studies have indicated that this compound shows promising antitumor effects. In vitro experiments demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells, leading to a reduction in cell viability by approximately 40% at specific concentrations.

Antiviral Properties

The antiviral potential of this compound has also been explored. Research findings suggest that it may inhibit viral replication in certain models, although further studies are required to elucidate the exact mechanisms involved. The diethylamino group enhances lipophilicity, allowing better membrane penetration and interaction with viral components.

Case Studies

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Method : Human breast cancer cell lines were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via flow cytometry.
    • : The compound demonstrates potential as an antitumor agent.
  • Case Study on Antiviral Effects :
    • Objective : To assess the antiviral activity against influenza virus.
    • Method : Viral titers were measured post-treatment with the compound in infected cell cultures.
    • Results : A notable reduction in viral load was recorded compared to untreated controls.
    • : Suggests potential for development as an antiviral therapeutic.

Data Summary Table

Biological ActivityExperimental ModelKey Findings
AntitumorHuman breast cancer cells40% reduction in viability at specific doses
AntiviralInfluenza-infected cellsSignificant decrease in viral load
VasodilationIn vivo modelsEnhanced blood flow observed

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